1-(4-Phenoxyphenoxy)-2-propanol

Description

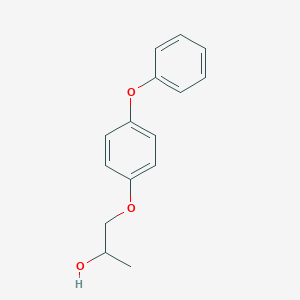

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAHBQKJLFMRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Phenoxyphenoxy)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-phenoxyphenoxy)-2-propanol. It is a key intermediate in the synthesis of various organic compounds, notably the pesticide Pyriproxyfen (B1678527).[1][2] This document consolidates essential data for laboratory and research applications, including detailed synthetic protocols and a summary of its physicochemical characteristics.

Chemical Identity and Properties

This compound is an organic compound characterized by a propanol (B110389) backbone substituted with a 4-phenoxyphenoxy group.[3]

| Property | Value | Source |

| IUPAC Name | 1-(4-phenoxyphenoxy)propan-2-ol | [4] |

| CAS Number | 57650-78-9 | [3] |

| Molecular Formula | C₁₅H₁₆O₃ | [4] |

| Molecular Weight | 244.29 g/mol | [5] |

| Appearance | White to off-white crystalline powder or molten solid/cast | |

| Melting Point | 70-72 °C | |

| Boiling Point | 379.3 ± 22.0 °C (Predicted) | [5] |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Chloroform and Methanol (Slightly) | |

| pKa | 14.33 ± 0.20 (Predicted) | [5] |

Synthesis Protocols

The synthesis of this compound is well-documented in patent literature. Below are detailed experimental protocols derived from these sources.

Method 1: Reaction of 4-phenoxyphenol (B1666991) with Propylene (B89431) Oxide

This method involves the base-catalyzed reaction of 4-phenoxyphenol with propylene oxide.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 4-phenoxyphenol in water.

-

Catalyst Addition: Add a basic catalyst such as potassium hydroxide, sodium hydroxide, or potassium carbonate. The molar ratio of 4-phenoxyphenol to the basic catalyst should be between 1:0.1 and 1:2.[6]

-

Reagent Addition: Add propylene oxide to the mixture. The molar ratio of 4-phenoxyphenol to propylene oxide should be between 1:2 and 1:5.[6]

-

Reaction Conditions: Maintain the reaction temperature between 20-60°C and stir for 1-6 hours.[6]

-

Work-up: Upon completion of the reaction, the desired product, this compound, is obtained.[6]

Method 2: Reaction of 4-phenoxyphenol with 1-chloro-2-propanol (B90593)

This alternative synthesis route involves the reaction of 4-phenoxyphenol with 1-chloro-2-propanol in the presence of an acid binding agent.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-phenoxyphenol in a suitable solvent (e.g., methanol, ethanol, propanol, isopropanol, water, formic acid, or acetic acid) in a reaction vessel.[7]

-

Addition of Acid Binding Agent: Add an acid binding agent, such as sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, or lithium hydroxide.[7]

-

Reagent Addition: Slowly add a solution of 1-chloro-2-propanol in the same solvent to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a temperature between 25-120°C until the reaction is complete.[7]

-

Product Isolation: Cool the reaction solution to allow the product to precipitate. The resulting this compound can then be isolated.[7]

Role as a Metabolite of Pyriproxyfen

This compound, also referred to as (RS)-2-hydroxypropyl 4-phenoxyphenyl ether (POPA), is a known metabolite of the pesticide Pyriproxyfen.[8][9] The metabolic degradation of Pyriproxyfen in soil can lead to the formation of several products, including POPA.[9]

Below is a diagram illustrating the metabolic pathway of Pyriproxyfen.

Safety and Handling

A safety data sheet (SDS) should be consulted before handling this compound. General safety precautions include:

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

Logical Workflow for Synthesis

The synthesis of this compound is a critical step in the production of Pyriproxyfen. The following diagram outlines the logical workflow from starting materials to the final product.

References

- 1. This compound | 57650-78-9 [chemicalbook.com]

- 2. This compound CAS#: 57650-78-9 [m.chemicalbook.com]

- 3. JP2002363121A - Method for producing optically active 1- (4-phenoxyphenoxy) -2-propanol - Google Patents [patents.google.com]

- 4. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]

- 7. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]

- 8. fao.org [fao.org]

- 9. omicsonline.org [omicsonline.org]

An In-Depth Technical Guide to 1-(4-Phenoxyphenoxy)-2-propanol (CAS: 57650-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Phenoxyphenoxy)-2-propanol, with the Chemical Abstracts Service (CAS) number 57650-78-9, is a significant chemical intermediate, primarily recognized for its role in the synthesis of the insect growth regulator Pyriproxyfen (B1678527). It is also a principal metabolite of Pyriproxyfen. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and available analytical techniques. While its biological activity is intrinsically linked to its parent compound, this document will also explore the current understanding of its metabolic fate and the existing knowledge gaps regarding its independent pharmacological or toxicological profile.

Physicochemical Properties

This compound is a white to off-white crystalline powder with a characteristic phenolic odor.[1] Its molecular and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₆O₃ | [1][2][3][4] |

| Molecular Weight | 244.29 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Odor | Characteristic phenolic | [1] |

| Melting Point | 72-75°C | [1] |

| Boiling Point | >350°C (decomposes) | [1] |

| Density | 1.18 g/cm³ at 25°C | [1] |

Table 2: Solubility and Spectral Data

| Property | Value | Reference(s) |

| Solubility | Soluble in ethanol, acetone, DMF; Insoluble in water | [1] |

| ¹H-NMR Spectroscopy | Data available | [5] |

| ¹³C-NMR Spectroscopy | Data available | [5] |

| Mass Spectrometry (GC-MS) | Data available | [5] |

| Infrared (IR) Spectroscopy | Data available | [5] |

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature, primarily as a precursor to Pyriproxyfen. Two common synthetic routes are described below.

Experimental Protocol 1: Reaction of p-Phenoxyphenol with Propylene (B89431) Oxide

This method involves the base-catalyzed reaction of p-phenoxyphenol with propylene oxide.

Reactants and Conditions:

-

Starting Material: p-Phenoxyphenol

-

Reagent: Propylene oxide

-

Catalyst: Potassium hydroxide, sodium hydroxide, or potassium carbonate (basic catalyst)[6]

-

Solvent: Water[6]

-

Molar Ratio: p-phenoxyphenol : basic catalyst : propylene oxide = 1 : 0.1-2 : 2-5[6]

-

Reaction Temperature: 20-60°C[6]

-

Reaction Time: 1-6 hours[6]

Procedure:

-

Dissolve p-phenoxyphenol in water in a suitable reaction vessel.

-

Add the basic catalyst to the solution.

-

Introduce propylene oxide to the reaction mixture while maintaining the temperature between 20°C and 60°C.

-

Stir the mixture for 1 to 6 hours until the reaction is complete.

-

Upon completion, the product, this compound, can be isolated and purified.

Experimental Protocol 2: Synthesis of (S)-1-(4-phenoxyphenoxy)-2-propanol (B8542385)

A process for producing the optically active (S)-enantiomer involves the reaction of a sulfonic ester compound with phenoxyphenol.[7]

Reactants and Conditions:

-

Starting Material: A sulfonic ester compound of the general formula R¹SO₂OR² (where R¹ can be a halogeno, nitro, or C₁-₄ alkyl group, and R² can be a C₁-₄ alkyl or optionally substituted phenyl group)[7]

-

Reagent: 4-Phenoxyphenol (B1666991)

-

Base: An appropriate base is used to facilitate the reaction.[7]

-

Solvent: The reaction is typically carried out in a solvent.[7]

Procedure:

-

React the sulfonic ester compound with 4-phenoxyphenol in the presence of a base and a suitable solvent.

-

The reaction conditions are maintained to ensure the formation of (S)-1-(4-phenoxyphenoxy)-2-propanol with high optical purity.[7]

-

The product is then isolated and purified using standard techniques such as distillation.[7]

Synthesis Workflow

Biological Activity and Metabolism

The primary biological context of this compound is as a key intermediate in the synthesis of the pesticide Pyriproxyfen and as a metabolite of this compound.

Pyriproxyfen acts as a juvenile hormone analog, disrupting the growth and development of insects.[1] this compound is one of the metabolites formed during the degradation of Pyriproxyfen in the environment and in biological systems.

While there is extensive research on the toxicity and biological effects of Pyriproxyfen, there is a notable lack of studies focusing specifically on the independent biological activity, mechanism of action, or signaling pathways of this compound. One commercial source vaguely suggests it is an "analog of a Chinese medicinal herb that has shown promising results as an anticancer agent"; however, this claim is not substantiated by publicly available scientific literature.

A study on zebrafish investigated the toxicity of Pyriproxyfen and its metabolites, identifying 4'-OH-pyriproxyfen as being more toxic than the parent compound.[8] However, specific toxicological data for this compound was not provided.

Metabolic Pathway of Pyriproxyfen

The degradation of Pyriproxyfen leads to the formation of several metabolites, including this compound. Understanding this pathway is crucial for assessing the environmental and biological impact of Pyriproxyfen.

Analytical Methods

Gas Chromatography (GC):

-

A common technique for the analysis of Pyriproxyfen and its metabolites in environmental samples is gas chromatography.

-

Extraction: Samples can be extracted with solvents such as methanol (B129727) and 0.1 N NaOH, followed by partitioning with dichloromethane.[1]

-

Cleanup: The extract is typically cleaned up using column chromatography.[1]

-

Detection: A nitrogen-phosphorus specific flame-ionization detector (NPD) is often used for detection.[1]

High-Performance Liquid Chromatography (HPLC):

-

HPLC is another valuable tool for the analysis of Pyriproxyfen metabolites.

-

Extraction: Extraction can be performed using a mixture of methanol and a buffer solution, followed by partitioning with ethyl acetate.

-

Cleanup: Solid-phase extraction (SPE) with silica (B1680970) gel is a common cleanup method.

-

Detection: Detection can be achieved using a fluorescence or UV detector.

Conclusion and Future Directions

This compound is a well-characterized chemical intermediate with established synthesis routes. Its primary significance lies in its role as a precursor and metabolite of the pesticide Pyriproxyfen. While its physicochemical properties are well-documented, a significant knowledge gap exists regarding its independent biological activity, including its mechanism of action and potential toxicological profile.

Future research should focus on elucidating the specific biological effects of this compound to better understand its contribution to the overall activity and toxicity of Pyriproxyfen. In vitro and in vivo studies are needed to assess its potential for pharmacological or toxicological effects independent of its parent compound. Furthermore, the development and validation of specific analytical methods for the routine monitoring of this compound in various matrices would be beneficial.

References

- 1. epa.gov [epa.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. epsjv.fiocruz.br [epsjv.fiocruz.br]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. JP2002363121A - Method for producing optically active 1- (4-phenoxyphenoxy) -2-propanol - Google Patents [patents.google.com]

- 6. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]

- 7. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol - Google Patents [patents.google.com]

- 8. Toxicity and fate of chiral insecticide pyriproxyfen and its metabolites in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Phenoxyphenoxy)-2-propanol

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant biological context of 1-(4-Phenoxyphenoxy)-2-propanol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a propanol (B110389) backbone substituted with a 4-phenoxyphenoxy group.[1] This structure imparts properties of both an alcohol, due to the hydroxyl group, and an aromatic ether.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C15H16O3 | [2][3] |

| Molecular Weight | 244.28 g/mol | [2][3][4] |

| IUPAC Name | 1-(4-phenoxyphenoxy)propan-2-ol | [2] |

| CAS Number | 57650-78-9 | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 72-75°C | |

| Boiling Point | >350°C (decomposes) | |

| Solubility | Soluble in ethanol, acetone, DMF; Insoluble in water | |

| Density | 1.18 g/cm³ at 25°C |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Biological Context and Signaling Pathways

This compound is a known metabolite of Pyriproxyfen (B1678527), a pyridine-based pesticide.[5] Pyriproxyfen is an insect growth regulator that functions as a juvenile hormone analog.[5] It disrupts the normal development of insects by mimicking the action of juvenile hormone, thereby interfering with metamorphosis and reproduction.[6]

The primary mode of action of Pyriproxyfen and other juvenile hormone mimics involves the juvenile hormone signaling pathway. A key receptor in this pathway is the Methoprene-tolerant (Met) protein.[2][4] Binding of a juvenile hormone or its analog to the Met receptor initiates a cascade of gene regulation that ultimately controls insect development.

Juvenile Hormone Signaling Pathway

The following diagram illustrates a simplified workflow of the juvenile hormone signaling pathway in insects and the point of interference by Pyriproxyfen.

Experimental Protocols

This section outlines general methodologies for the synthesis and analysis of this compound, based on available literature.

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide. The following is a generalized protocol based on patent literature.

Materials:

-

4-phenoxyphenol

-

Propylene oxide

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., water, toluene, xylene)

Procedure:

-

Dissolve 4-phenoxyphenol in the chosen solvent in a reaction vessel.

-

Add the base catalyst to the solution.

-

Slowly add propylene oxide to the reaction mixture. The reaction is typically carried out at a controlled temperature, for instance, between -20 to 60°C.

-

Allow the reaction to proceed for a sufficient duration, which can range from 1 to 100 hours, while monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, neutralize the catalyst if necessary.

-

Extract the product using an appropriate organic solvent.

-

Purify the crude product by methods such as distillation or column chromatography to obtain this compound.

Analytical Protocol for Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification of this compound in various matrices.

Instrumentation and Conditions (General Example):

-

Instrument: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. The exact ratio will depend on the specific column and desired separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

-

Injection Volume: Typically 5-20 µL.

Sample Preparation for Environmental Samples (e.g., Water):

-

Solid-Phase Extraction (SPE): Pass the water sample through an SPE cartridge packed with a suitable sorbent to concentrate the analyte and remove interfering substances.

-

Elution: Elute the analyte from the SPE cartridge with a small volume of an organic solvent (e.g., acetonitrile or methanol).

-

Concentration: Evaporate the eluent to a smaller volume or to dryness and reconstitute in the mobile phase.

-

Filtration: Filter the final sample through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

References

- 1. Toxicity risk assessment of pyriproxyfen and metabolites in the rat liver: A vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]

- 5. This compound | 57650-78-9 [chemicalbook.com]

- 6. Separation of 1-Phenoxy-2-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Phenoxyphenoxy)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(4-phenoxyphenoxy)-2-propanol, an important intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] The document details key reaction methodologies, presents comparative quantitative data, and offers detailed experimental protocols.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies: the reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide and the Williamson ether synthesis involving 4-phenoxyphenol and a 3-carbon electrophile. Each pathway offers distinct advantages and challenges in terms of yield, purity, and reaction conditions.

Reaction of 4-Phenoxyphenol with Propylene Oxide

This widely utilized method involves the base-catalyzed ring-opening of propylene oxide by 4-phenoxyphenol. The reaction typically proceeds in the presence of a basic catalyst, such as an alkali metal hydroxide (B78521) or carbonate, and can be conducted in various solvents.[3][4]

A key challenge in this synthesis is controlling the regioselectivity of the epoxide ring-opening, which can lead to the formation of the isomeric impurity, 2-(4-phenoxyphenoxy)-1-propanol.[4][5] Reaction conditions can be optimized to favor the desired this compound isomer.

Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route, reacting 4-phenoxyphenol with a suitable 3-carbon electrophile, such as 1-chloro-2-propanol (B90593), in the presence of a base.[5][6] This classic method for ether formation proceeds via an SN2 mechanism.[7][8] The phenoxide, formed by the deprotonation of 4-phenoxyphenol by a base, acts as the nucleophile.

This pathway can offer better control over regioselectivity compared to the propylene oxide route, potentially leading to a purer product with fewer isomeric impurities.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Synthesis of this compound via Propylene Oxide

| Catalyst | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phenol:Base:Oxide) | Yield (%) | Purity (%) | Reference |

| KOH | Water | 20-60 | 1-6 | 1:0.1-2:2-5 | - | - | [3] |

| NaOH | Water | 20-60 | 1-6 | 1:0.1-2:2-5 | - | - | [3] |

| K₂CO₃ | Water | 20-60 | 1-6 | 1:0.1-2:2-5 | - | - | [3] |

| Base | Water/Alcohols | 20-70 | 0.5-100 | 1:0.01-1:0.5-8 | - | - | [4] |

Table 2: Synthesis of this compound via Williamson Ether Synthesis

| Base (Acid Scavenger) | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Phenol:Base) | Yield (%) | Purity (%) | Reference |

| NaOH (20% aq.) | Methanol | - | - | - | - | >97 | [5][9] |

| NaOH (20% aq.) | Toluene | - | - | - | - | >97 | [5][9] |

| NaOH (20% aq.) | Acetonitrile | - | - | - | - | >97 | [5][9] |

| Various Inorganic/Organic Bases | Various Solvents | 25-120 | - | 1:0.1-1.5 | - | >97 | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis from 4-Phenoxyphenol and Propylene Oxide

This protocol is a generalized procedure based on common methodologies.[3][4]

Materials:

-

4-Phenoxyphenol

-

Propylene Oxide

-

Potassium Hydroxide (or Sodium Hydroxide)

-

Water (or a suitable alcohol)

-

Toluene (for extraction)

-

Brine solution

-

Anhydrous Magnesium Sulfate (B86663)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-phenoxyphenol and water.

-

Add the basic catalyst (e.g., potassium hydroxide) to the mixture. The molar ratio of 4-phenoxyphenol to the base is typically between 1:0.1 and 1:2.[3]

-

Heat the mixture to the desired reaction temperature, generally between 20°C and 60°C.[3]

-

Slowly add propylene oxide to the reaction mixture. The molar ratio of 4-phenoxyphenol to propylene oxide is typically between 1:2 and 1:5.[3]

-

Maintain the reaction temperature and stir for 1 to 6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with toluene.

-

Wash the organic layer with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by distillation or chromatography.

Protocol 2: Williamson Ether Synthesis from 4-Phenoxyphenol and 1-Chloro-2-propanol

This protocol is based on the synthesis route described in patent literature.[5]

Materials:

-

4-Phenoxyphenol

-

1-Chloro-2-propanol

-

Sodium Hydroxide (or other suitable base)

-

Toluene (or other suitable solvent)

Procedure:

-

Dissolve 4-phenoxyphenol in a suitable solvent (e.g., toluene) in a reaction vessel.

-

Add an acid binding agent (base), such as an aqueous solution of sodium hydroxide. The molar ratio of the base to 4-phenoxyphenol can range from 10% to 150%.[5]

-

Heat the reaction mixture to a temperature between 25°C and 120°C, with 80°C being a typical example.[5]

-

Slowly add a solution of 1-chloro-2-propanol dissolved in the same solvent to the reaction mixture.

-

Continue stirring at the reaction temperature until the reaction is complete, as monitored by an appropriate analytical technique.

-

Cool the reaction solution to allow the product to precipitate.

-

Isolate the product by filtration.

-

The resulting solid can be washed and dried to yield this compound with a purity of 97% or higher without the need for further organic solvent refining.[5]

Conclusion

The synthesis of this compound can be effectively achieved through either the reaction of 4-phenoxyphenol with propylene oxide or via a Williamson ether synthesis. The choice of pathway will depend on the desired purity, yield, and the specific capabilities of the laboratory or manufacturing facility. The propylene oxide route is common but may require careful control to minimize isomeric impurities. The Williamson ether synthesis offers a potentially more regioselective alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Cas 57650-78-9,this compound | lookchem [lookchem.com]

- 2. This compound CAS#: 57650-78-9 [m.chemicalbook.com]

- 3. CN1267422C - Preparation method of pyriproxyfen - Google Patents [patents.google.com]

- 4. JPH0334951A - Production of alcoholic derivative and method for separating and obtaining the same - Google Patents [patents.google.com]

- 5. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]

- 6. This compound | 57650-78-9 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 1-(4-Phenoxyphenoxy)-2-propanol: A Pyriproxyfen Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-phenoxyphenoxy)-2-propanol, a significant metabolite of the insecticide pyriproxyfen (B1678527). Pyriproxyfen, a pyridine-based insect growth regulator, is widely utilized in agriculture and public health to control a variety of arthropod pests.[1][2] Understanding the metabolic fate of pyriproxyfen, including the formation and characteristics of its metabolites, is crucial for a thorough assessment of its environmental impact and toxicological profile. This document details the chemical and physical properties of this compound, outlines the metabolic pathways leading to its formation, presents available quantitative data on its occurrence, and describes the experimental protocols for its detection and quantification.

Chemical and Physical Properties

This compound, also referred to as POPA in some literature, is a key intermediate in the synthesis of pyriproxyfen and a product of its metabolic breakdown.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(4-phenoxyphenoxy)propan-2-ol | [4] |

| CAS Number | 57650-78-9 | [4] |

| Molecular Formula | C₁₅H₁₆O₃ | [4] |

| Molecular Weight | 244.28 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] from previous search |

| Melting Point | 72-75°C | [5] from previous search |

| Boiling Point | >350°C (decomposes) | [5] from previous search |

| Solubility | Soluble in ethanol, acetone, DMF; Insoluble in water | [5] from previous search |

Metabolic Pathways of Pyriproxyfen

The metabolism of pyriproxyfen in various environmental matrices and organisms is a complex process involving several transformation reactions. The formation of this compound (POPA) is a result of the cleavage of the ether linkage between the propyl group and the pyridine (B92270) ring of the parent compound. Other significant metabolites include 4'-hydroxypyriproxyfen (4'-OH-Pyr), 2-(2-pyridyloxy)propionic acid (PYPAC), and 4-hydroxyphenyl (RS)-2-(2-pyridyloxy)propyl ether (DPH-Pyr).[3][6]

Quantitative Data

Quantitative data on the formation and persistence of this compound is primarily available from soil metabolism studies of pyriproxyfen. The table below summarizes the half-lives of pyriproxyfen and some of its major metabolites in soil under subtropical agro-climatic conditions. It is important to note that specific quantitative data for this compound (POPA) is often grouped with other metabolites or is not as extensively reported as for the parent compound.

| Compound | Half-life (days) in Soil | Reference |

| Pyriproxyfen | 2.6 - 30 | [7] |

| 4'-OH-PYR | - | [7] |

| POPA | - | [7] |

| POPA | - | [7] |

| 4'-OH-POPA | - | [7] |

| PYPA | - | [7] |

| PYPAC | - | [7] |

Note: Specific half-life values for individual metabolites were not provided in the referenced study, but their persistence for more than 30 days was noted.[7]

Experimental Protocols

The analysis of pyriproxyfen and its metabolites, including this compound, in various matrices is commonly performed using a combination of QuEChERS for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

The QuEChERS method is a widely adopted technique for extracting pesticide residues from food and environmental samples.[5]

Protocol:

-

Homogenization: Homogenize a 10-15 g sample (e.g., soil, fruit, vegetables) with an equal amount of water if the sample is dry.

-

Extraction:

-

Place the homogenized sample in a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (B52724) (often with 1% acetic acid or 0.1% formic acid to improve extraction efficiency).

-

If using an internal standard, add a known concentration at this stage.

-

Shake the tube vigorously for 1 minute.

-

Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (NaOAc) or sodium chloride (NaCl).

-

Shake vigorously for another minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer to a d-SPE tube.

-

The d-SPE tube typically contains primary secondary amine (PSA) sorbent to remove organic acids, fatty acids, and sugars, and anhydrous MgSO₄ to remove residual water. C18 sorbent may be included to remove nonpolar interferences.

-

Vortex the tube for 1 minute.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the high selectivity and sensitivity required for the accurate quantification of pesticide metabolites at trace levels.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Column | Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (POPA):

Specific MRM transitions would need to be optimized based on the instrument and experimental conditions. This would involve infusing a standard of the analyte to determine the precursor ion and the most abundant and stable product ions.

Toxicological Information

Specific toxicological studies focusing solely on this compound are not extensively available in the public domain. The toxicological assessment of pyriproxyfen generally considers the parent compound and its major metabolites collectively. Pyriproxyfen itself exhibits low acute toxicity in mammals.[1][8] However, some studies have indicated that certain metabolites of pyriproxyfen may be more toxic than the parent compound to non-target organisms. For instance, 4'-OH-pyriproxyfen was found to be more toxic to zebrafish than pyriproxyfen.[9] Given the limited data, a definitive toxicological profile for this compound cannot be established at this time. Further research is warranted to fully characterize the potential risks associated with this specific metabolite.

Conclusion

This compound is a recognized metabolite of the insecticide pyriproxyfen, formed through the cleavage of an ether linkage. While analytical methods for its detection and quantification are well-established, particularly using QuEChERS and LC-MS/MS, there is a notable lack of specific quantitative and toxicological data for this individual metabolite. This guide has synthesized the available information to provide a foundational understanding for researchers and professionals in the field. Further investigation into the environmental fate, persistence, and specific toxicity of this compound is essential for a more complete risk assessment of pyriproxyfen.

References

- 1. extranet.who.int [extranet.who.int]

- 2. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

Toxicological Profile of 1-(4-Phenoxyphenoxy)-2-propanol: A Technical Guide

Disclaimer: There is a significant lack of direct toxicological data for 1-(4-Phenoxyphenoxy)-2-propanol (CAS No. 57650-78-9) in publicly available scientific literature and safety data sheets.[1][2] Most safety data sheets explicitly state "no data available" for key toxicological endpoints.[1][2] This document addresses this data gap by providing a toxicological profile of the closely related parent compound, Pyriproxyfen (CAS No. 95737-68-1). This compound is a known metabolite of Pyriproxyfen and an intermediate in its synthesis.[3][4][5] Therefore, the toxicological data for Pyriproxyfen can be used as a surrogate to infer the potential hazards of this compound, a practice known as read-across in toxicology.

Introduction

This compound is an organic compound containing a propanol (B110389) backbone with two phenoxy groups.[5] Its chemical structure suggests potential applications in pharmaceutical and agrochemical research.[5] It is primarily recognized for its role as a metabolite of the pyridine-based insect growth regulator, Pyriproxyfen, which is widely used in agriculture and public health to control various insect pests.[4][5][6] Understanding the toxicological profile of this compound is crucial for assessing the overall risk associated with the use of Pyriproxyfen.

Toxicological Data Summary (Read-Across from Pyriproxyfen)

The following tables summarize the available toxicological data for Pyriproxyfen. This data is presented as a surrogate for this compound due to the aforementioned data gap.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | GHS Category 5 | [6] |

| LD50 | Rat | Dermal | > 2000 mg/kg | GHS Category 5 | [6] |

| LC50 | Rat | Inhalation | > 1.3 mg/L (4h) | GHS Category 4 | [6] |

| Eye Irritation | Rabbit | - | Mild Irritant | GHS Category 2B | [6] |

| Skin Irritation | Rabbit | - | Not an Irritant | - | [6] |

| Skin Sensitization | Guinea Pig | - | Not a Sensitizer | - | [6] |

Reproductive and Developmental Toxicity

| Study Type | Species | Dosing Regimen | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |

| Prenatal Developmental Toxicity | Rat | Gavage, Gestation Days 6-15 | 300 mg/kg/day | 1000 mg/kg/day | No evidence of developmental toxicity. | [7] |

| Prenatal Developmental Toxicity | Rabbit | Gavage, Gestation Days 7-19 | 100 mg/kg/day | 300 mg/kg/day | Equivocal evidence of developmental toxicity at a dose that induced maternal toxicity. | [7] |

Experimental Protocols

Detailed experimental protocols for key toxicological studies are outlined below, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rodents (usually rats), fasted before administration.

-

Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next step.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a hazard category based on the observed mortality.

References

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. CAS 57650-78-9: this compound [cymitquimica.com]

- 6. extranet.who.int [extranet.who.int]

- 7. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]

Environmental Fate of 1-(4-Phenoxyphenoxy)-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Phenoxyphenoxy)-2-propanol, also known by its synonym POPA, is a primary metabolite of the insect growth regulator Pyriproxyfen. Understanding the environmental fate of this compound is critical for assessing its potential impact on ecosystems. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biodegradation, photodegradation, hydrolysis, and soil sorption of this compound. The information presented herein is synthesized from various environmental fate studies of Pyriproxyfen and its metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | POPA, (RS)-2-hydroxypropyl 4-phenoxyphenyl ether | [3][4] |

| CAS Number | 57650-78-9 | [2][5] |

| Molecular Formula | C15H16O3 | [1][2] |

| Molecular Weight | 244.28 g/mol | [1] |

Environmental Fate and Transport

The environmental behavior of this compound is intrinsically linked to the degradation of its parent compound, Pyriproxyfen. The following sections detail the transformation and transport processes affecting this compound in various environmental compartments.

Biodegradation

Biodegradation is a primary pathway for the dissipation of this compound in the environment. As a metabolite of Pyriproxyfen, its formation and subsequent degradation are observed in soil and aquatic systems.

dot

Figure 1: Biodegradation pathway of Pyriproxyfen to POPA.

Quantitative Data for Biodegradation in Soil

| Metabolite | Half-life (t½) in Soil (days) | Soil Type | Conditions | Reference |

| This compound (POPA) | 2.6 - 30 | Sandy Loam | Field | [3] |

| Pyriproxyfen (Parent) | 6.4 - 9.0 | Sandy Loam | Aerobic | [6] |

| Pyriproxyfen (Parent) | 36 | 0-6 inch soil layer | Field | [6] |

Soil Sorption

The mobility of this compound in soil is governed by its sorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile. While specific sorption data for this compound is limited, data for the parent compound Pyriproxyfen and other phenoxy herbicides can provide an indication of its likely behavior. Soil organic matter and iron oxides are considered the most relevant sorbents for phenoxy herbicides[7].

dot

Figure 2: Soil sorption equilibrium of this compound.

Quantitative Data for Soil Sorption

| Compound | Kd | Koc (L/kg) | Soil Type | Reference |

| Pyriproxyfen (Parent) | - | 4,800 - 34,200 | Various | [8] |

| 2,4-D (analogue) | 0.11 - 18 | - | Various | [7] |

A high Koc value indicates strong adsorption to soil and low mobility, while a low value suggests higher mobility[9]. Given the structural similarities to other phenoxy compounds, this compound is expected to have moderate to low mobility in soil.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many organic molecules, this can be a significant degradation pathway. However, studies on the parent compound, Pyriproxyfen, have shown it to be stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9)[8]. While specific hydrolysis data for this compound is not available, its structural similarity to the stable parent compound suggests that hydrolysis is not a major environmental fate process.

Photodegradation

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the assessment of the environmental fate of this compound. These protocols are based on internationally recognized OECD guidelines.

Aerobic Soil Metabolism (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

-

Test System: Freshly collected agricultural soil, sieved to <2 mm. Soil characteristics (pH, organic carbon content, texture, moisture content) are documented.

-

Test Substance Application: 14C-labeled this compound is applied to the soil samples at a concentration relevant to its formation from Pyriproxyfen application.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

-

Analysis: At periodic intervals, replicate soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products.

-

Mineralization: Volatile organic compounds and 14CO2 in the effluent air are trapped in suitable absorbent solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide) and quantified by Liquid Scintillation Counting (LSC).

-

Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil after extraction is determined by combustion analysis.

-

Data Analysis: The disappearance of the parent compound is used to calculate the degradation half-life (DT50) assuming first-order kinetics.

dot

Figure 3: Workflow for Aerobic Soil Metabolism Study.

Soil Adsorption/Desorption (Adapted from OECD Guideline 106)

Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) of this compound.

Methodology:

-

Test System: A minimum of three different soil types with varying organic carbon content, clay content, and pH are used.

-

Test Solution: A solution of 14C-labeled this compound in 0.01 M CaCl2 is prepared at multiple concentrations.

-

Adsorption Phase: Known masses of soil are equilibrated with the test solutions at a fixed soil-to-solution ratio (e.g., 1:5) by shaking for a predetermined equilibrium period (typically 24-48 hours) at a constant temperature.

-

Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of the test substance in the aqueous phase is determined by LSC. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl2, and the soil is resuspended and equilibrated for the same period to determine the extent of desorption.

-

Data Analysis: The adsorption coefficient (Kd) is calculated for each concentration and soil type. The organic carbon-normalized adsorption coefficient (Koc) is then calculated using the organic carbon content of the soils.

dot

Figure 4: Workflow for Soil Adsorption/Desorption Study.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: A sterile solution of 14C-labeled this compound is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C) for up to 30 days.

-

Analysis: At various time points, aliquots of the solutions are analyzed by HPLC with radiometric detection to determine the concentration of the parent compound and any hydrolysis products.

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the parent compound against time. The hydrolysis half-life is calculated assuming pseudo-first-order kinetics.

Photodegradation in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate and pathway of direct photodegradation of this compound in water.

Methodology:

-

Test System: Sterile, buffered, air-saturated purified water.

-

Test Substance Application: A solution of 14C-labeled this compound is prepared in the test water.

-

Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.

-

Analysis: At selected time intervals, the concentrations of the parent compound and its photoproducts in both the irradiated and dark control samples are determined by HPLC with radiometric detection.

-

Data Analysis: The photodegradation rate constant and half-life are calculated from the decline in the parent compound concentration in the irradiated samples, corrected for any degradation in the dark controls.

Conclusion

This compound, a metabolite of the insecticide Pyriproxyfen, is subject to environmental degradation primarily through microbial action in soil. While specific quantitative data for all environmental fate compartments of this particular metabolite are not extensively available, the information gathered from studies on its parent compound and analogous structures provides a reasonable assessment of its likely behavior. It is expected to be moderately persistent in soil with low to moderate mobility. Hydrolysis is not anticipated to be a significant degradation pathway. Further research focusing specifically on the environmental fate of this compound would provide a more definitive understanding of its environmental risk profile.

References

- 1. This compound | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 57650-78-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]

- 6. piat.org.nz [piat.org.nz]

- 7. researchgate.net [researchgate.net]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to the Photodegradation of 1-(4-Phenoxyphenoxy)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential photodegradation of 1-(4-phenoxyphenoxy)-2-propanol, a chemical intermediate relevant in various industrial applications. In the absence of direct studies on this specific molecule, this guide synthesizes data from structurally analogous compounds, namely diphenyl ether and 2-propanol, to predict its photochemical fate. This document outlines plausible degradation pathways, details recommended experimental protocols for studying its photodegradation, and presents quantitative data from related compounds to serve as a benchmark for future research. The information herein is intended to be a valuable resource for researchers investigating the environmental fate and stability of this compound and similar chemical entities.

Introduction

This compound is a bifunctional molecule incorporating both an aromatic ether (diphenyl ether) and a secondary alcohol (propanol) moiety. The photochemical behavior of this compound is of interest for understanding its environmental persistence, potential for transformation into other products, and overall stability under light exposure. The phenoxyphenoxy group is a common structural motif in some pesticides and herbicides, making the study of its environmental degradation particularly relevant.

The photodegradation of organic molecules can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizing species present in the environment. The process can lead to a variety of transformation products through pathways such as cleavage of chemical bonds, rearrangement reactions, and oxidation.

Predicted Photodegradation Pathways

Based on the known photochemistry of diphenyl ether and 2-propanol, several degradation pathways can be postulated for this compound.

Cleavage of the Ether Linkage

The carbon-oxygen bond of the diphenyl ether moiety is susceptible to photolytic cleavage. This can occur homolytically to generate phenoxy and (4-phenoxyphenyl)-2-propanol radicals. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent, recombination, or reaction with molecular oxygen.

Photo-Fries Rearrangement

Aromatic esters and ethers can undergo a photo-Fries rearrangement, a photochemical reaction that leads to the migration of an acyl or aryl group to the aromatic ring. In the case of this compound, this could result in the formation of hydroxylated biphenyl (B1667301) derivatives. This reaction proceeds through a radical mechanism within a solvent cage.

Oxidation of the Propanol (B110389) Group

The secondary alcohol group is susceptible to oxidation. In the presence of photocatalysts like titanium dioxide (TiO₂) or other reactive oxygen species (ROS) generated during indirect photolysis, the 2-propanol moiety can be oxidized to a ketone, forming 1-(4-phenoxyphenoxy)-2-propanone. Further oxidation could lead to the cleavage of the propanol side chain.

Hydroxylation of the Aromatic Rings

The aromatic rings of the diphenyl ether structure can be hydroxylated by hydroxyl radicals (•OH), which are highly reactive species often generated in environmental waters under solar irradiation. This leads to the formation of various phenolic derivatives.

The following diagram illustrates the potential primary degradation pathways:

Quantitative Data from Analogous Compounds

Direct quantitative data for the photodegradation of this compound is not available in the current literature. However, data from studies on diphenyl ether and its brominated derivatives can provide an estimate of its photochemical reactivity.

| Compound | Matrix | Light Source | Quantum Yield (Φ) | Rate Constant (k) | Reference |

| Decabromodiphenyl ether (BDE-209) | Hexane | Solar | 0.47 | 1.86 x 10⁻³ s⁻¹ (July) | [1] |

| Decabromodiphenyl ether (BDE-209) | Soil Suspension | 500 W Mercury Lamp | - | 0.076 h⁻¹ | [2] |

| Decabromodiphenyl ether (BDE-209) | Soil Suspension | 500 W Xenon Lamp | - | 0.013 h⁻¹ | [2] |

Note: The quantum yield is a measure of the efficiency of a photochemical process. A higher quantum yield indicates a more efficient degradation process. The rate constant provides a measure of the speed of the degradation reaction. The data for brominated diphenyl ethers likely represents a faster degradation rate than what would be expected for the non-brominated this compound due to the presence of the more labile C-Br bonds.

Experimental Protocols

To investigate the photodegradation of this compound, a standardized experimental protocol is essential. The following sections outline a general methodology.

Materials and Reagents

-

This compound: High purity standard.

-

Solvents: Acetonitrile, methanol, and ultrapure water (HPLC grade).

-

Photocatalyst (for indirect photolysis studies): Titanium dioxide (e.g., Degussa P25).

-

Radical Scavengers: Isopropanol (for •OH), sodium azide (B81097) (for ¹O₂), etc.

-

Internal Standard: A stable, non-photoreactive compound for analytical quantification.

Photoreactor Setup

A typical photoreactor setup consists of a light source, a reaction vessel, and a cooling system to maintain a constant temperature.

-

Light Source: A xenon lamp with filters to simulate solar radiation or a mercury lamp for specific UV wavelengths. The spectral output of the lamp should be characterized using a spectroradiometer.

-

Reaction Vessel: A quartz vessel to allow for the transmission of UV light.

-

Stirring: A magnetic stirrer to ensure homogeneity of the reaction mixture.

-

Temperature Control: A water bath or cooling jacket to maintain a constant temperature, typically 25 °C.

The following diagram illustrates a general experimental workflow for photodegradation studies:

Analytical Methodology

-

Monitoring Degradation: The degradation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. The selection of the mobile phase and column will depend on the polarity of the compound and its degradation products.

-

Identification of Byproducts: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are powerful techniques for the identification and structural elucidation of the degradation products.

-

Mineralization: The complete degradation of the organic compound to CO₂, H₂O, and mineral acids can be monitored by measuring the Total Organic Carbon (TOC) of the solution over time.

Quantum Yield Determination

The quantum yield (Φ) can be determined using a chemical actinometer (e.g., p-nitroanisole/pyridine) irradiated under the same conditions as the sample. The following equation is used for the calculation:

Φ_sample = Φ_act * (k_sample / k_act) * (ε_act / ε_sample)

where:

-

Φ_act is the quantum yield of the actinometer.

-

k_sample and k_act are the first-order rate constants of the sample and actinometer, respectively.

-

ε_sample and ε_act are the molar absorption coefficients of the sample and actinometer at the irradiation wavelength, respectively.

Conclusion

While direct experimental data on the photodegradation of this compound is currently lacking, this technical guide provides a robust framework for initiating such investigations. Based on the photochemistry of its constituent moieties, diphenyl ether and 2-propanol, the primary degradation pathways are predicted to be ether linkage cleavage, photo-Fries rearrangement, oxidation of the alcohol group, and aromatic hydroxylation. The provided experimental protocols and data from analogous compounds offer a solid starting point for researchers to design and conduct studies to elucidate the photochemical fate of this compound. Such research is crucial for a comprehensive understanding of its environmental impact and stability.

References

Unraveling the Molecular Mechanisms of 1-(4-Phenoxyphenoxy)-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific mechanism of action for 1-(4-phenoxyphenoxy)-2-propanol is limited in publicly available scientific literature. This technical guide consolidates information on the known mechanisms of action of structurally related compounds and metabolites, providing a robust framework for understanding its potential biological activities. This compound is recognized as a metabolite of the pesticide Pyriproxyfen.

Introduction

This compound is a diphenyl ether compound that has garnered interest due to its presence as a metabolite of the widely used insecticide Pyriproxyfen. While the biological activity of this compound has not been extensively studied, its chemical structure suggests two primary potential mechanisms of action, which will be explored in detail in this guide. These hypothesized mechanisms are based on the well-established activities of the diphenyl ether class of herbicides and the observed effects of a related Pyriproxyfen metabolite.

The two principal hypothesized mechanisms of action are:

-

Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO) : A characteristic mode of action for diphenyl ether herbicides.

-

Thyroid Hormone System Disruption and Upregulation of Musashi-1 (MSI1) : An endocrine-disrupting effect observed in a closely related metabolite of Pyriproxyfen.

This guide will provide a comprehensive overview of these potential mechanisms, including relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for assessing these activities.

Hypothesized Mechanism 1: Inhibition of Protoporphyrinogen Oxidase (PPO)

The structural classification of this compound as a diphenyl ether strongly suggests that its primary mechanism of action, particularly in plant species, could be the inhibition of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4). PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll (B73375) in plants and heme in animals.

Signaling Pathway of PPO Inhibition

The inhibition of PPO by diphenyl ether herbicides initiates a cascade of cytotoxic events. The process is light-dependent and leads to rapid cell death through oxidative stress.

-

PPO Inhibition : The diphenyl ether compound binds to and inhibits PPO, preventing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).

-

Accumulation of Protogen IX : The blockage of the enzymatic pathway leads to the accumulation of Protogen IX in the cell.

-

Extracellular Conversion to Proto IX : Protogen IX is then thought to leak from its site of synthesis and is rapidly oxidized to Proto IX in the cytoplasm and other cellular compartments.

-

Photosensitization and Reactive Oxygen Species (ROS) Generation : In the presence of light, the accumulated Proto IX acts as a photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).

-

Lipid Peroxidation and Membrane Damage : Singlet oxygen and other reactive oxygen species initiate a chain reaction of lipid peroxidation, severely damaging cell membranes.

-

Cell Death : The loss of membrane integrity leads to leakage of cellular contents and ultimately, cell death.

Quantitative Data for PPO Inhibitors

While specific IC₅₀ values for this compound are not available, the following table provides data for other diphenyl ether herbicides, offering a comparative context for their PPO inhibitory activity.[1][2][3]

| Herbicide | Target Organism/Enzyme Source | IC₅₀ Value | Reference |

| Oxyfluorfen | Maize PPO | 0.0426 mg/L | [4] |

| Oxyfluorfen | Maize PPO | 0.150 µmol/L | [1] |

| Lactofen | Human PPO | Significant Inhibition (qualitative) | [5] |

| Fomesafen | Human PPO | Strong Inhibition (qualitative) | [5] |

| Acifluorfen | Barley Etioplast PPO | >90% inhibition (qualitative) | [6] |

| DPEIII S(-) enantiomer | Chlamydomonas reinhardtii | 0.019 µM | [7] |

Experimental Protocols for PPO Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on PPO enzyme activity.

1. Enzyme Preparation (from plant or animal tissue):

-

Homogenize fresh tissue (e.g., spinach leaves, mouse liver) in an ice-cold isolation buffer.

-

Perform differential centrifugation to isolate chloroplasts or mitochondria, which are rich in PPO.

-

Lyse the organelles to release the enzyme and determine the protein concentration of the extract.

2. Substrate Preparation (Protoporphyrinogen IX):

-

Protoporphyrin IX is chemically reduced to protoporphyrinogen IX. This process must be conducted under anaerobic conditions to prevent auto-oxidation.

3. Assay Procedure:

-

In a 96-well microplate, add the PPO enzyme preparation to a suitable assay buffer.

-

Add various concentrations of the test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO). Include a solvent control.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding the protoporphyrinogen IX substrate.

-

Monitor the increase in fluorescence over time, corresponding to the formation of protoporphyrin IX. The excitation wavelength is typically around 405 nm and the emission wavelength is around 630 nm.

4. Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9]

Hypothesized Mechanism 2: Thyroid Hormone System Disruption and Musashi-1 (MSI1) Upregulation

Recent research on 4'-OH-pyriproxyfen, the primary metabolite of Pyriproxyfen, has revealed its activity as a thyroid hormone (TH) antagonist.[10][11][12] This finding suggests that other metabolites, including this compound, may possess similar endocrine-disrupting properties. Thyroid hormones are crucial for regulating development, metabolism, and brain function.

Signaling Pathway of Thyroid Hormone Antagonism

The proposed mechanism involves the interference with the normal signaling of thyroid hormones, leading to downstream effects on gene expression, including the upregulation of the RNA-binding protein Musashi-1 (MSI1).

-

Binding to Thyroid Hormone Receptors (TRs) : this compound may act as an antagonist by binding to thyroid hormone receptors (TRα and TRβ), preventing the binding of the endogenous thyroid hormone T3.

-

Inhibition of Transcriptional Activation : This antagonistic binding prevents the conformational changes in the TRs that are necessary for the recruitment of coactivators and the initiation of gene transcription at thyroid hormone response elements (TREs) on the DNA.

-

Upregulation of Musashi-1 (MSI1) : Thyroid hormone signaling is known to repress the expression of MSI1. By antagonizing the thyroid hormone pathway, this compound may lead to an increase in the expression of MSI1.

-

Downstream Effects : MSI1 is a key regulator of neural stem cell proliferation and differentiation. Its dysregulation can have significant impacts on neurodevelopment.

Quantitative Data for Thyroid Hormone Antagonism

Direct quantitative data for this compound is not available. The following table includes data for the related metabolite 4'-OH-pyriproxyfen and a known TR antagonist.

| Compound | Assay | Effect | Concentration/Value | Reference |

| 4'-OH-pyriproxyfen | In vitro (human cell lines) | TRα antagonist | > 3 mg/L | [12][13] |

| 4'-OH-pyriproxyfen | Transgenic Xenopus reporter | TH-disruptive activity | > 10⁻⁷ mg/L | [12][13] |

| NH-3 | Thyroid Receptor Binding | IC₅₀ = 55 nM | [14] |

Experimental Protocols for Thyroid Hormone System Disruption

This assay determines the ability of a compound to compete with a radiolabeled thyroid hormone for binding to its receptor.

1. Materials:

-

Purified thyroid hormone receptor (TRα or TRβ).

-

Radiolabeled T3 (e.g., [¹²⁵I]T3).

-

Test compound (this compound).

-

Assay buffer and wash buffer.

-

Glass fiber filters and a cell harvester or vacuum manifold.

2. Procedure:

-

In a microplate, incubate the purified TR with a fixed concentration of radiolabeled T3 and varying concentrations of the test compound.

-

Include controls for total binding (radiolabeled T3 and TR only) and non-specific binding (with an excess of unlabeled T3).

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through the glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ or Ki value from the competition curve.[15][16]

This cell-based assay measures the ability of a compound to inhibit T3-induced gene expression.

1. Cell Culture and Transfection:

-

Use a cell line (e.g., GH3 rat pituitary tumor cells) that expresses endogenous TRs or has been engineered to express them.

-

Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

2. Assay Procedure:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with varying concentrations of the test compound in the presence of a submaximal concentration of T3.

-

Include controls for basal activity (vehicle only), maximal T3 activation, and a known antagonist.

-

Incubate the cells to allow for gene expression.

3. Data Analysis:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the IC₅₀ value for antagonism.[17][18][19]

This protocol is used to determine if the test compound alters the protein levels of MSI1.

1. Cell or Tissue Treatment and Lysis:

-

Treat cells or an animal model with the test compound.

-

Harvest the cells or tissues and lyse them in a suitable buffer to extract total protein.

-

Determine the protein concentration of the lysates.

2. SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for MSI1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

3. Data Analysis:

-

Quantify the band intensities for MSI1 and a loading control (e.g., GAPDH or β-actin).

-

Normalize the MSI1 band intensity to the loading control to determine the relative change in MSI1 expression.[13][20]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural features provide strong indications of its potential biological activities. As a diphenyl ether, it is highly likely to act as a protoporphyrinogen oxidase inhibitor, a mechanism well-established for this class of compounds. Furthermore, as a metabolite of Pyriproxyfen, and given the known endocrine-disrupting effects of a related metabolite, it is plausible that this compound could also function as a thyroid hormone antagonist, leading to the dysregulation of downstream targets such as Musashi-1.

The experimental protocols and comparative data provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate these hypothesized mechanisms of action. Further research is warranted to definitively elucidate the molecular targets and biological consequences of exposure to this compound.

References

- 1. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of diphenyl ether herbicides on oxidation of protoporphyrinogen to protoporphyrin in organellar and plasma membrane enriched fractions of barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of Action Studies on a Chiral Diphenyl Ether Peroxidizing Herbicide: Correlation between Differential Inhibition of Protoporphyrinogen IX Oxidase Activity and Induction of Tetrapyrrole Accumulation by the Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Genomic Analyses of Musashi1 Downstream Targets Show a Strong Association with Cancer-related Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. RNA-binding Protein Musashi Homologue 1 Regulates Kidney Fibrosis by Translational Inhibition of p21 and Numb mRNA - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-(4-Phenoxyphenoxy)-2-propanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Phenoxyphenoxy)-2-propanol in organic solvents. Due to the limited availability of public quantitative data, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for determining the precise solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a chemical intermediate with applications in various fields. Understanding its solubility in different organic solvents is crucial for its use in synthesis, formulation, and purification processes. Solubility data informs the choice of appropriate solvent systems, which can impact reaction kinetics, yield, and the physicochemical properties of the final product.

Solubility Profile of this compound

Currently, there is a lack of publicly available quantitative solubility data for this compound. However, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Chloroform | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

| Water | Insoluble[1] |

It is important to note that terms like "soluble" and "slightly soluble" are not precise and the actual solubility can vary significantly with temperature. For accurate and reproducible experimental work, it is highly recommended to determine the quantitative solubility of this compound in the specific solvent and at the temperature relevant to the intended application.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal saturation method, often referred to as the shake-flask method.[3][4][5] This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Principle

A saturated solution is created by adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity organic solvents of interest (e.g., ethanol, acetone, DMF, chloroform, methanol)

-

Equipment:

-

Analytical balance

-

Vials or flasks with screw caps

-

Thermostatic shaker or water bath with agitation capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

-

Experimental Workflow

Step-by-Step Procedure

-

Preparation of the Slurry:

-